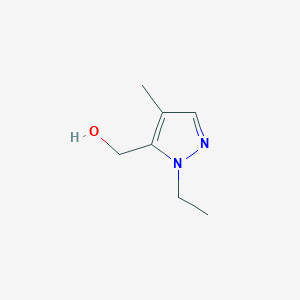

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features an ethyl group at position 1, a methyl group at position 4, and a hydroxymethyl group at position 5. The presence of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions to form the pyrazole ring.

Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions. For instance, ethylation can be achieved using ethyl halides in the presence of a base, while methylation can be performed using methyl iodide.

Hydroxymethylation: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction. Formaldehyde can be used as the formylating agent, and the resulting formyl group is reduced to a hydroxymethyl group using reducing agents like sodium borohydride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions, such as the reduction of the pyrazole ring to form dihydropyrazoles using hydrogen gas and a suitable catalyst.

Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Halogenating Agents: Bromine, chlorine.

Major Products:

Oxidation: (1-ethyl-4-methyl-1H-pyrazol-5-yl)carboxylic acid.

Reduction: Dihydropyrazoles.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research has indicated that pyrazole derivatives, including (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol, may exhibit various biological activities:

- Antioxidant Activity : Some studies suggest that pyrazole derivatives can activate autophagy proteins, potentially serving as antioxidants and contributing to cell survival mechanisms under stress conditions.

- Anticancer Potential : The compound's structure allows for interactions with biological targets involved in cancer pathways. Its derivatives have been explored for their ability to inhibit specific cancer cell lines .

- Neurological Applications : Pyrazole compounds have been investigated for their effects on central nervous system disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to modulate neurotransmitter systems makes them candidates for further research in this area .

Therapeutic Uses

The therapeutic potential of this compound is being explored in several domains:

- Trace Amine Associated Receptors (TAARs) : Compounds related to pyrazoles have shown affinity for TAARs, which are implicated in various neurological functions and could lead to novel treatments for psychiatric disorders .

- Metabolic Disorders : Research indicates that certain pyrazole derivatives may have applications in treating metabolic syndrome-related conditions, such as type 2 diabetes and obesity, by influencing metabolic pathways .

- Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with pyrazole compounds, making them potential candidates for treating inflammatory diseases .

Experimental Data and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antioxidant properties of pyrazole derivatives, showing significant cell protection against oxidative stress. |

| Study 2 | Explored the anticancer effects of this compound on specific cancer cell lines, demonstrating inhibition of cell proliferation. |

| Study 3 | Analyzed the compound's interaction with TAARs, suggesting potential therapeutic applications in mood disorders. |

Mecanismo De Acción

The mechanism by which (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The pyrazole ring’s nitrogen atoms can participate in coordination with metal ions, affecting metalloprotein functions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

- 1-ethyl-4-methyl-1H-pyrazol-5-amine

- 1-ethyl-5-methyl-1H-pyrazol-3-amine

- 4-methyl-1-propyl-1H-pyrazol-5-amine

- 1-butyl-4-methyl-1H-pyrazol-5-amine

Comparison: (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is unique due to the presence of the hydroxymethyl group at position 5, which imparts distinct reactivity and interaction capabilities compared to its analogs. The hydroxymethyl group allows for additional hydrogen bonding and potential for further functionalization, making it a versatile compound in synthetic and medicinal chemistry.

Actividad Biológica

The compound (1-ethyl-4-methyl-1H-pyrazol-5-yl)methanol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core can inhibit the growth of various cancer cell lines. For instance, derivatives have shown efficacy against lung cancer, breast cancer (MDA-MB-231), and liver cancer (HepG2) cells .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung Cancer | 5.2 | |

| Compound B | Breast Cancer | 3.8 | |

| Compound C | Liver Cancer | 4.5 |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. The selectivity index for COX inhibition is a key factor in determining the therapeutic potential of these compounds.

Table 2: COX Inhibition by Pyrazole Derivatives

| Compound | COX Inhibition (IC50) | Selectivity Index | Reference |

|---|---|---|---|

| Compound D | COX-1: 12 µM | 3.0 | |

| Compound E | COX-2: 8 µM | 4.5 |

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various signaling pathways. Pyrazole compounds can interact with protein kinases and other molecular targets involved in cell proliferation and inflammation . For example, the inhibition of lactate dehydrogenase (LDH) has been linked to reduced tumor cell metabolism and growth .

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of several pyrazole derivatives, this compound was shown to significantly reduce cell viability in pancreatic cancer cells through apoptosis induction mechanisms. The study utilized flow cytometry and Western blot analysis to confirm apoptotic markers .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. The results indicated that treatment with this compound led to a significant reduction in edema compared to control groups, highlighting its potential as a therapeutic agent for inflammatory conditions .

Propiedades

IUPAC Name |

(2-ethyl-4-methylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-7(5-10)6(2)4-8-9/h4,10H,3,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQHKGOWSJNRTBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.